2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
The compound “2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. These include an amino group, a pyridine ring, a pyrano ring, and multiple substituents including chloro, fluoro, and methoxy groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of reactive groups like the amino group and nitrile group could allow for reactions such as substitution, addition, or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry tools .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on pyridine and fused pyridine derivatives demonstrates the diverse synthetic routes and reactivity of these compounds. For instance, Al-Issa (2012) explored the synthesis of various pyridine carbonitriles, showcasing the adaptability of these frameworks in chemical synthesis S. A. Al-Issa, (2012). Similarly, the study by Ganapathy et al. (2015) on the structural analysis of a pyridine derivative through X-ray crystallography underscores the detailed structural elucidation that supports understanding the potential applications of these compounds J. Ganapathy, R. Jayarajan, G. Vasuki, Aravindhan Sanmargam, (2015).
Applications in Materials Science
The investigation into the structural and optical properties of pyrano[3,2-c] quinoline derivatives by Zeyada et al. (2016) reveals the potential of these compounds in materials science, particularly in thin film applications H. Zeyada, M. El-Nahass, M. M. El-Shabaan, (2016). This study, along with others examining the corrosion inhibition performance of pyranopyrazole derivatives M. Yadav, Laldeep Gope, Nilam Kumari, Premanand Yadav, (2016), indicates the significance of these heterocyclic compounds in developing new materials with specific desired properties.
Bioactive Potential
Research on the antimicrobial and anti-inflammatory activities of pyrazolo and pyridine derivatives highlights the bioactive potential of these molecules. For instance, El-ziaty et al. (2016) and El-Dean et al. (2016) have explored the synthesis of pyrazolopyranopyrimidinones and their antimicrobial properties, suggesting the therapeutic and biological relevance of these compounds A. K. El-ziaty, G. Bassioni, A. M. Hassan, H. Derbala, (2016), A. El-Dean, Shawkat A. Abdel-Mohsen, Y. Elossaily, Istabrak I. Hussein, (2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(2-chloro-6-fluorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O4/c1-14-11-21-24(22(16(13-29)25(30)35-21)23-17(27)5-4-6-18(23)28)26(32)31(14)10-9-15-7-8-19(33-2)20(12-15)34-3/h4-8,11-12,22H,9-10,30H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPJUKSNAJQYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C(=O)N1CCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
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